2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine
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Overview
Description
2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine is a chemical compound with the molecular formula C13H18F3N It is characterized by the presence of a trifluoromethyl group attached to a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. It may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar phenethylamine backbone and a trifluoromethyl group.
Fenfluramine: A compound with appetite suppressant properties, also containing a trifluoromethyl group.
Trifluoromethylphenylpiperazine: A compound used in research with a trifluoromethyl group attached to a piperazine ring.
Uniqueness
2-Methyl-N-(4-(trifluoromethyl)phenethyl)propan-1-amine is unique due to its specific substitution pattern and the presence of a methyl group on the amine. This structural feature can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18F3N |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-methyl-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propan-1-amine |
InChI |
InChI=1S/C13H18F3N/c1-10(2)9-17-8-7-11-3-5-12(6-4-11)13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
InChI Key |
VZSQLDJKOUTNJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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